molecular formula C7H9NO B1583644 Aniline;formaldehyde CAS No. 25214-70-4

Aniline;formaldehyde

Cat. No. B1583644
Key on ui cas rn: 25214-70-4
M. Wt: 123.15 g/mol
InChI Key: OUCPJZWNFRYRBI-UHFFFAOYSA-N
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Patent
US05684180

Procedure details

A further improved and thus preferred embodiment of the process according to the invention is achieved in that a partial quantity (D") of the organic phase (D) leaving extraction stage (3) is separated and extracted countercurrently in an upstream, preferably multistage, extraction stage (2) with at least a partial quantity, preferably with the entire stream of (C) and the partial stream (D") is calculated in such a manner that the polyamine contained in (D") is as far as possible transferred into the aqueous phase leaving the extraction unit (2), the said aqueous phase, optionally after the addition of water from stream (Y) and/or auxiliary amine and/or further aqueous phase from stream (C) is introduced into extraction stage (3) and the organic phase (R) arising in (2), which is substantially composed of hydrophobic solvent and optionally auxiliary amine, is also introduced into extraction stage (3) and, as a constituent of the organic phase (B), is used as a solvent for the starting polyamine (A). The auxiliary amine used is preferably aniline and the polyamine mixture of the diphenylmethane series used is preferably a polyamine mixture of the kind obtained during acid-catalyzed aniline/formaldehyde condensation.
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
phase ( R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
phase ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]1(CC2C=CC=CC=2)C=CC=CC=1.[OH2:21]>>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]=[O:21] |f:3.4|

Inputs

Step One
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Step Two
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
phase ( R )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
phase ( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
polyamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into extraction stage (3)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=C1.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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